molecular formula C8H4ClNO3 B054706 7-Chloro-4-nitrobenzofuran CAS No. 115491-60-6

7-Chloro-4-nitrobenzofuran

Cat. No. B054706
M. Wt: 197.57 g/mol
InChI Key: XSJMKWLQLBGJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-nitrobenzofuran, also known as 4-Chloro-7-nitrobenzofurazan or NBD-Cl, is a versatile chemical compound . It is used as a derivatizing reagent for chromatography analysis of amino acids and low molecular weight amines . It is utilized in the preparation of fluorescent phospholipid-derivative, hydroxynaphthofurazan, and 4-chloro-7-nitrobenzofurazan-didecanoylphosphatidylethanolamine .


Synthesis Analysis

4-Chloro-7-nitrobenzofurazan is a highly sensitive chromogenic and fluorogenic reagent . It reacts with trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky’s diene) to prepare regioselectively the silyl enol ether .


Molecular Structure Analysis

The molecular formula of 7-Chloro-4-nitrobenzofuran is C6H2ClN3O3 . Its molecular weight is 199.55 . The SMILES string representation is [O-]N+c1ccc(Cl)c2nonc12 .


Chemical Reactions Analysis

7-Chloro-4-nitrobenzofuran serves as a fluorescent reagent to label free sulfhydryls and N-terminals within proteins and as a trapping agent for cysteine sulfenic acid . It is also used in the synthesis of fluorescent phospholipid-derivative, NBD-didecanoylphosphatidylethanolamine, functionalized hydroxynaphthofurazan, and 7-nitrobenzofurazan (NBD)-labeled maleimide .


Physical And Chemical Properties Analysis

7-Chloro-4-nitrobenzofuran is a powder . It has a melting point of 97-99°C . It is soluble in chloroform at 50mg/mL, producing a clear to slightly hazy, faintly yellow to yellow solution .

Scientific Research Applications

  • Protein Labelling : 4-Chloro-7-nitrobenzofurazan, a derivative of 7-Chloro-4-nitrobenzofuran, is used as a protein-labelling reagent. Its highly electrophilic character and reactivity towards nucleophiles make it suitable for this purpose (Baines, Allen, & Brocklehurst, 1977).

  • Fluorescent Detection in Foods : It is effective in the quantitative fluorescence detection of biologically active amines in fermented foods, forming fluorescent derivatives with various amines (Voigt & Eitenmiller, 1974).

  • Pharmaceutical Analysis : 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) is used as a fluorogenic and chromogenic reagent in spectrophotometry and spectrofluorimetry for determining pharmaceutical amines (Elbashir, Suliman, & Aboul‐Enein, 2011).

  • Synthesis of Derivatives : It reacts with phenoxide anions in the presence of crown ethers to form various derivatives, useful in pharmaceutical and chemical research (Bem et al., 2003).

  • Inhibition of Monoamine Oxidase : NBD-Cl, a derivative, is a potent inhibitor of monoamine oxidase, an enzyme linked to neurological and psychiatric disorders (Fu, Liu, & Chen, 1990).

  • Analytical Chemistry : NBD-Cl is widely applied in biochemistry and analytical chemistry as a fluorescent tagging reagent and a component in the design of fluorescent nanoparticles (Annenkov et al., 2015).

  • Diels–Alder Reagent : It has been used in the Diels–Alder reaction, a key chemical synthesis process, to access highly functionalized naphthofurazans (Vichard, Alvey, & Terrier, 2001).

  • Chromatographic Analysis of Amines : NBD-Cl is used in chromatography for the analysis of amine groups, serving as both pre and post-column derivatization reagent (Saputri & Pratiwi, 2023).

Safety And Hazards

7-Chloro-4-nitrobenzofuran may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands

properties

IUPAC Name

7-chloro-4-nitro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-6-1-2-7(10(11)12)5-3-4-13-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJMKWLQLBGJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151113
Record name 7-Chloro-4-nitrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-nitrobenzofuran

CAS RN

115491-60-6
Record name 7-Chloro-4-nitrobenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115491606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-4-nitrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-4-nitrobenzofuran
Reactant of Route 2
7-Chloro-4-nitrobenzofuran
Reactant of Route 3
7-Chloro-4-nitrobenzofuran
Reactant of Route 4
Reactant of Route 4
7-Chloro-4-nitrobenzofuran
Reactant of Route 5
Reactant of Route 5
7-Chloro-4-nitrobenzofuran
Reactant of Route 6
7-Chloro-4-nitrobenzofuran

Citations

For This Compound
30
Citations
MN Voigt, RR Eitenmiller - Journal of Food Science, 1974 - Wiley Online Library
The usefulness of 7‐chloro‐4‐nitrobenzofurazan (NBD‐CI) for the quantitative fluorescence detection of biologically active amines commonly found in fermented foods was studied. The …
Number of citations: 9 ift.onlinelibrary.wiley.com
S Bickel-Sandkötter, K Esser - Zeitschrift für Naturforschung C, 1994 - degruyter.com
The addition of 7-chloro-4-nitrobenzofurazan (NBD) to isolated CF 1 at pH 7.5 leads to one tyrosine-bound NBD molecule per CF 1 in one of the three β-subunits, concomittantly with the …
Number of citations: 3 www.degruyter.com
AV Raznikov, E TsA, OA Mirgorodskaia… - Biokhimiia (Moscow …, 1992 - europepmc.org
… cerevisiae is effectively inactivated by 7-chloro-4-nitrobenzofuran; the CaPP1 substrate analog has a protective effect. The modified enzyme separated from low molecular weight …
Number of citations: 2 europepmc.org
AM Viale, RH Vallejos - Journal of Biological Chemistry, 1985 - Elsevier
… (28) have identified in the amino acid sequence of the p subunit from mitochondrial Fl the essential tyrosine residue modified by 7-chloro-4-nitrobenzofuran, …
Number of citations: 27 www.sciencedirect.com
AM VialeS, H VallejosS - researchgate.net
… (28) have identified in the amino acid sequence of the p subunit from mitochondrial Fl the essential tyrosine residue modified by 7-chloro-4-nitrobenzofuran, …
Number of citations: 0 www.researchgate.net
AK Scaffidi, SE Mutsaers, YP Moodley… - British journal of …, 2002 - Wiley Online Library
Oncostatin M (OSM), a member of the interleukin‐6 (IL‐6) cytokine family, acts on a variety of cells and elicits diversified biological responses, suggesting potential roles in the …
Number of citations: 113 bpspubs.onlinelibrary.wiley.com
R Najam, GM Shah, SMA Andrabi - Journal of Analytical Science and …, 2013 - Springer
… A sensitive and selective spectrophotometric method, based on the reaction of the drug with 7-chloro-4-nitrobenzofuran, has been developed for the determination of PGB by Onal and …
Number of citations: 9 link.springer.com
MA El-dawy, MM Mabrouk, FA El-Barbary - Journal of pharmaceutical and …, 2002 - Elsevier
… Atmaca, for fluoxetine determination in capsule dosage form by mixing with Na 2 B 4 O 7 buffer solution of pH (8.5) and 0.02% 7-chloro-4-nitrobenzofuran in methanol [14]. …
Number of citations: 46 www.sciencedirect.com
DCJ Howell, NR Goldsack, RP Marshall… - The American journal of …, 2001 - Elsevier
… hydrolysates prepared for quantitation of hydroxyproline by HPLC analysis (Beckman System Gold, Beckman, High Wycombe, UK), after derivatization with 7-chloro-4-nitrobenzofuran (…
Number of citations: 233 www.sciencedirect.com
X Ysern, LM Amzel, PL Pedersen - Journal of Bioenergetics and …, 1988 - Springer
A great deal of progress has been made in understanding both the structure and the mechanism of F 1 -ATPase. The primary structure is now fully known for at least five species. …
Number of citations: 81 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.